Ethyl 3-{[(8-hydroxyquinolin-7-yl)(pyridin-3-yl)methyl]amino}benzoate
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Overview
Description
Ethyl 3-{[(8-hydroxyquinolin-7-yl)(pyridin-3-yl)methyl]amino}benzoate is a complex organic compound that incorporates multiple functional groups, including a quinoline moiety, a pyridine ring, and an ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[(8-hydroxyquinolin-7-yl)(pyridin-3-yl)methyl]amino}benzoate typically involves multi-step organic reactions. One common method involves the condensation of 8-hydroxyquinoline with pyridine-3-carbaldehyde, followed by the reaction with ethyl 3-aminobenzoate under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[(8-hydroxyquinolin-7-yl)(pyridin-3-yl)methyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the quinoline moiety can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield quinone derivatives, while nucleophilic substitution of the ester group can produce amides .
Scientific Research Applications
Ethyl 3-{[(8-hydroxyquinolin-7-yl)(pyridin-3-yl)methyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s ability to chelate metal ions makes it useful in studying metal-protein interactions.
Mechanism of Action
The mechanism of action of Ethyl 3-{[(8-hydroxyquinolin-7-yl)(pyridin-3-yl)methyl]amino}benzoate involves its ability to interact with biological molecules through hydrogen bonding, metal chelation, and π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The molecular targets and pathways involved include metal ion transporters, DNA intercalation, and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Shares the quinoline moiety and exhibits similar metal-chelating properties.
Pyridine-3-carbaldehyde: Contains the pyridine ring and is used in similar synthetic routes.
Ethyl 3-aminobenzoate: Contains the ester group and is a precursor in the synthesis of the target compound.
Uniqueness
Ethyl 3-{[(8-hydroxyquinolin-7-yl)(pyridin-3-yl)methyl]amino}benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C24H21N3O3 |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
ethyl 3-[[(8-hydroxyquinolin-7-yl)-pyridin-3-ylmethyl]amino]benzoate |
InChI |
InChI=1S/C24H21N3O3/c1-2-30-24(29)17-6-3-9-19(14-17)27-21(18-8-4-12-25-15-18)20-11-10-16-7-5-13-26-22(16)23(20)28/h3-15,21,27-28H,2H2,1H3 |
InChI Key |
FAXDYHYYJZFJIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(C2=CN=CC=C2)C3=C(C4=C(C=CC=N4)C=C3)O |
Origin of Product |
United States |
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